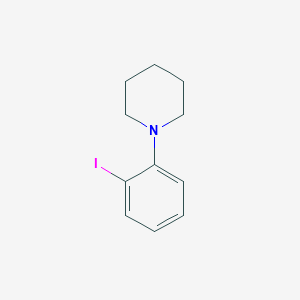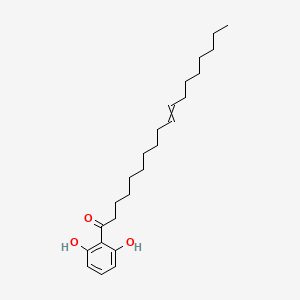![molecular formula C21H22N4O2S B12521839 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid CAS No. 834881-84-4](/img/structure/B12521839.png)
3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid is a complex organic compound characterized by the presence of amino groups, aromatic rings, and a sulfanyl group.
Méthodes De Préparation
The synthesis of 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aromatic core: The initial step involves the synthesis of the aromatic core, which can be achieved through the nitration of a suitable aromatic precursor followed by reduction to form the amino groups.
Introduction of the sulfanyl group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the aromatic core.
Formation of the propanoic acid moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates .
Analyse Des Réactions Chimiques
3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The amino groups and aromatic rings make the compound susceptible to electrophilic and nucleophilic substitution reactions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s amino groups and aromatic rings make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid include:
3-Phenylpropanoic acid: This compound has a similar propanoic acid moiety but lacks the amino and sulfanyl groups.
4-Aminophenylpropanoic acid: This compound contains an amino group but does not have the sulfanyl group.
2,5-Bis(4-aminophenyl)thiophene: This compound has a thiophene ring instead of the propanoic acid moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
834881-84-4 |
|---|---|
Formule moléculaire |
C21H22N4O2S |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
3-[2,5-bis(4-aminoanilino)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C21H22N4O2S/c22-14-1-5-16(6-2-14)24-18-9-10-19(20(13-18)28-12-11-21(26)27)25-17-7-3-15(23)4-8-17/h1-10,13,24-25H,11-12,22-23H2,(H,26,27) |
Clé InChI |
GOWBZJARNSCDQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NC2=CC(=C(C=C2)NC3=CC=C(C=C3)N)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)



![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)


